Cas no 4812-45-7 (3-Chloro-5-nitro-1H-indazole)

3-Chloro-5-nitro-1H-indazole is a heterocyclic organic compound featuring an indazole core substituted with chloro and nitro functional groups at the 3- and 5-positions, respectively. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the nitro group contributes to electron-withdrawing effects, facilitating further functionalization. Its high purity and stability under standard conditions ensure consistent performance in cross-coupling reactions and other transformations. The compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its versatile scaffold. Proper handling under controlled conditions is recommended due to its potential sensitivity.
3-Chloro-5-nitro-1H-indazole structure
3-Chloro-5-nitro-1H-indazole structure
Product Name:3-Chloro-5-nitro-1H-indazole
CAS No:4812-45-7
MF:C7H4ClN3O2
MW:197.578559875488
MDL:MFCD00005692
CID:329272
PubChem ID:78534
Update Time:2025-06-08

3-Chloro-5-nitro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-5-nitro-1H-indazole
    • 1H-INDAZOLE,3-CHLORO-5-NITRO
    • 1H-Indazole,3-chloro-5-nitro-
    • 3-Chloro-5-nitro (1H)indazole
    • 3-chloro-5-nitro-2H-indazole
    • 3-Chloro-5-nitroindazole
    • Indazole, 3-chloro-5-nitro-
    • Chloro-3 nitro-5 indazole
    • 1H-Indazole, 3-chloro-5-nitro-
    • Chloro-3 nitro-5 indazole [French]
    • UOWPRWCAMGTPHI-UHFFFAOYSA-N
    • NSC108652
    • 3-CHLORO-5-NITRO-INDAZOLE
    • SBB092205
    • FCH920
    • EINECS 225-380-7
    • AMY26996
    • SCHEMBL760760
    • NSC 108652
    • BRN 0013635
    • 2-23-00-00151 (Beilstein Handbook Reference)
    • NSC-108652
    • AKOS005072371
    • SY020588
    • FT-0635450
    • PB23162
    • 4812-45-7
    • A871950
    • NS00031765
    • EN300-97377
    • EA-0864
    • DTXSID80197427
    • J-512282
    • MFCD00005692
    • DB-051522
    • DTXCID90119918
    • MDL: MFCD00005692
    • Inchi: 1S/C7H4ClN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10)
    • InChI Key: UOWPRWCAMGTPHI-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=C(C=CC2=NN1)[N+](=O)[O-]
    • BRN: 0013635

Computed Properties

  • Exact Mass: 196.99900
  • Monoisotopic Mass: 196.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.3
  • Topological Polar Surface Area: 74.5

Experimental Properties

  • Density: 1.661
  • Melting Point: 218-220
  • Boiling Point: 234.7℃ at 760 mmHg
  • Flash Point: 95.7°C
  • Refractive Index: 1.742
  • PSA: 74.50000
  • LogP: 2.64770

3-Chloro-5-nitro-1H-indazole Security Information

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3-Chloro-5-nitro-1H-indazole Suppliers

Amadis Chemical Company Limited
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(CAS:4812-45-7)3-Chloro-5-nitro-1H-indazole
Order Number:A871950
Stock Status:in Stock
Quantity:100.0g/250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:31
Price ($):188.0/375.0
Email:sales@amadischem.com

Additional information on 3-Chloro-5-nitro-1H-indazole

3-Chloro-5-nitro-1H-indazole (CAS No. 4812-45-7): A Comprehensive Overview of Its Properties and Applications

3-Chloro-5-nitro-1H-indazole (CAS No. 4812-45-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and reactivity. The compound belongs to the indazole family, a class of nitrogen-containing heterocycles known for their diverse biological activities. With the increasing demand for novel drug candidates and specialty chemicals, 3-Chloro-5-nitro-1H-indazole has emerged as a key intermediate in the synthesis of bioactive molecules.

The molecular structure of 3-Chloro-5-nitro-1H-indazole incorporates both chloro and nitro functional groups, which contribute to its electrophilic character and make it a versatile building block in organic synthesis. Researchers have explored its potential in the development of kinase inhibitors, antimicrobial agents, and anticancer compounds, aligning with current trends in precision medicine and targeted therapies. Recent studies highlight its role in modulating enzyme activity, particularly in pathways relevant to inflammation and cellular proliferation.

From an industrial perspective, 3-Chloro-5-nitro-1H-indazole is synthesized through multi-step reactions involving nitration and halogenation processes. Optimizing these synthetic routes has become a focal point for chemists aiming to improve yield and sustainability—a topic closely tied to the growing emphasis on green chemistry and atom economy. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound, ensuring purity and consistency for research applications.

The compound’s stability under various conditions has also been investigated, with findings suggesting that proper storage in anhydrous environments and light-protected containers is essential to maintain its integrity. This aligns with broader discussions in the scientific community about chemical storage best practices and long-term stability of research compounds—a frequent query among laboratory professionals and quality control specialists.

In the context of drug discovery, 3-Chloro-5-nitro-1H-indazole serves as a precursor for more complex molecules. Its nitro group can be reduced to an amine, enabling further derivatization, while the chloro substituent offers opportunities for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are critical for constructing libraries of compounds in high-throughput screening campaigns, a strategy widely adopted in modern pharmaceutical R&D.

Beyond pharmaceuticals, 3-Chloro-5-nitro-1H-indazole has found niche applications in material science, particularly in the design of organic semiconductors and photoactive materials. Its conjugated system and electron-withdrawing groups make it a candidate for tuning electronic properties in functional materials—an area gaining traction due to advancements in flexible electronics and optoelectronic devices.

Regulatory and safety assessments of 3-Chloro-5-nitro-1H-indazole emphasize adherence to standard laboratory protocols, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as highly hazardous, its handling requires awareness of general chemical safety guidelines, a topic frequently searched by students and early-career researchers entering synthetic chemistry fields.

Looking ahead, the demand for 3-Chloro-5-nitro-1H-indazole is expected to rise, driven by its utility in interdisciplinary research. Innovations in catalytic synthesis and flow chemistry may further enhance its accessibility, addressing challenges related to scalability—a common concern in industrial applications. As the scientific community continues to explore its potential, this compound remains a testament to the importance of specialty chemicals in advancing technology and healthcare solutions.

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Amadis Chemical Company Limited
(CAS:4812-45-7)3-Chloro-5-nitro-1H-indazole
A871950
Purity:99%/99%
Quantity:100.0g/250.0g
Price ($):188.0/375.0
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